molecular formula C16H15NO5 B15087868 Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate

Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate

Katalognummer: B15087868
Molekulargewicht: 301.29 g/mol
InChI-Schlüssel: XYLVWJXXJBEWBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate is a complex organic compound with the molecular formula C16H15NO5 and a molecular weight of 301.302 g/mol . This compound is characterized by its unique structure, which includes a pyran ring fused with a benzoate moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate typically involves multiple steps. One common synthetic route includes the reaction of 3-acetyl-6-methyl-4-oxo-4H-pyran-2-amine with methyl 4-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular receptors can trigger signaling pathways that lead to apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Methyl 4-((3-acetyl-6-methyl-4-oxo-4H-pyran-2-YL)amino)benzoate can be compared with other similar compounds such as:

Eigenschaften

Molekularformel

C16H15NO5

Molekulargewicht

301.29 g/mol

IUPAC-Name

methyl 4-[(3-acetyl-6-methyl-4-oxopyran-2-yl)amino]benzoate

InChI

InChI=1S/C16H15NO5/c1-9-8-13(19)14(10(2)18)15(22-9)17-12-6-4-11(5-7-12)16(20)21-3/h4-8,17H,1-3H3

InChI-Schlüssel

XYLVWJXXJBEWBH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)C(=C(O1)NC2=CC=C(C=C2)C(=O)OC)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.